molecular formula C13H11N3 B13883091 3-(2-phenylhydrazinyl)Benzonitrile CAS No. 102536-05-0

3-(2-phenylhydrazinyl)Benzonitrile

Katalognummer: B13883091
CAS-Nummer: 102536-05-0
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: WWDTXERQSODZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-phenylhydrazinyl)Benzonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of benzonitrile, where the hydrogen atom at the third position is replaced by a 2-phenylhydrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-phenylhydrazinyl)Benzonitrile typically involves the reaction of benzonitrile with phenylhydrazine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-phenylhydrazinyl)Benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenylhydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(2-phenylhydrazinyl)Benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-phenylhydrazinyl)Benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    Phenylhydrazine: A compound with a hydrazine group attached to a phenyl ring.

    3-Phenylhydrazinylbenzoic acid: A derivative with a carboxylic acid group instead of a nitrile group.

Uniqueness: 3-(2-phenylhydrazinyl)Benzonitrile is unique due to the presence of both a phenylhydrazinyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

102536-05-0

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

3-(2-phenylhydrazinyl)benzonitrile

InChI

InChI=1S/C13H11N3/c14-10-11-5-4-8-13(9-11)16-15-12-6-2-1-3-7-12/h1-9,15-16H

InChI-Schlüssel

WWDTXERQSODZHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC2=CC=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.